Erucic anhydride

Overview

Description

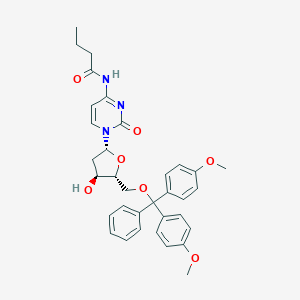

Erucic anhydride, also known as cis-13-Docosenoic anhydride, is a compound with the molecular formula C44H82O3 and a molecular weight of 659.12 . It is available from Glentham Life Sciences and Chemsrc .

Molecular Structure Analysis

Erucic anhydride’s molecular structure consists of 44 carbon atoms, 82 hydrogen atoms, and 3 oxygen atoms . It has a density of 0.887g/cm3 and a boiling point of 682.3ºC at 760 mmHg .Chemical Reactions Analysis

While specific chemical reactions involving Erucic anhydride are not available, anhydrides in general undergo nucleophilic attack by alcohols, followed by deprotonation and leaving group removal .Physical And Chemical Properties Analysis

Erucic anhydride has a molecular weight of 659.12 and a density of 0.887g/cm3 . Its boiling point is 682.3ºC at 760 mmHg .Scientific Research Applications

Erucic Acid in Rapeseed Oil Production

Erucic acid, found in rapeseed oil, plays a significant role in the biosynthesis of erucic acid content (EAC) in rapeseed seeds . A set of 23 genes have been identified that act up- or downstream of EAC production . These genes are promising candidates for elucidating the potential mechanisms governing EAC in rapeseed .

Health Benefits of Erucic Acid

Erucic acid has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . These findings have prompted regulatory bodies to establish limits on EA content in food oils .

Erucic Acid as a Nutritional Supplement

Erucic acid is frequently utilized as a nutritional supplement for the treatment of adrenoleukodystrophy, myocardial disease, and memory improvement .

Pharmacological Role of Erucic Acid

Erucic acid improves cognitive function, has a part in Huntington’s disease, interacts with peroxisome proliferator-activated receptors, inhibits elastase and thrombin, has anti-inflammatory, antioxidant, and anti-tumor properties, and inhibits influenza A virus .

Industrial Applications of Erucic Acid

Erucic acid is a significant oleochemical substance with widespread application across various industries. Its primary utilization lies in the production of fine chemicals, owing to its hydrophobicity and exceptional lubricating properties .

Erucic Acid in Rubber Aging Process

Syringic acid and erucic acid show suitable thermal oxidation stability during the rubber aging process, which means that syringic acid and erucic acid should have a broader application prospect .

Mechanism of Action

Target of Action

Erucic anhydride, also known as erucic acid (EA), is a monounsaturated omega-9 fatty acid . It primarily interacts with peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

Erucic anhydride exerts its effects through its agonistic action on PPARs . By binding to these receptors, it influences the transcription of various genes involved in metabolic and inflammatory processes . This interaction leads to a cascade of events resulting in various pharmacological effects .

Biochemical Pathways

The biochemical pathways affected by erucic anhydride involve the modulation of inflammatory mediators and the alteration of various signaling molecules in the hippocampus, such as protein kinase C zeta (PKC), phosphatidylinositide 3-kinase (PI3K), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK) . These changes in signaling pathways can lead to downstream effects such as improved cognitive function and amelioration of certain diseases .

Pharmacokinetics

It’s known that erucic anhydride is frequently utilized as a nutritional supplement for the treatment of certain conditions, suggesting it has favorable bioavailability .

Result of Action

Erucic anhydride has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also has anti-inflammatory, antioxidant, and anti-tumor properties, and inhibits influenza A virus .

Action Environment

The action of erucic anhydride can be influenced by various environmental factors. For instance, the sowing time, climate of the planting site, lodging angle, planting density, and fertilizer can all affect the production of erucic anhydride in plants .

Future Directions

The global Erucic Acid market displayed a consumption of 215 thousand tonnes in 2022 and is expected to grow at a steady CAGR of 4.01% during the forecast period until 2032 . Erucic acid is a versatile chemical that is utilized in a variety of products, including lubricants, polymers, hygiene products and cosmetics, and pharmaceuticals .

properties

IUPAC Name |

[(Z)-docos-13-enoyl] (Z)-docos-13-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3/b19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWSCSGKAPKSBZ-CLFAGFIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H82O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erucic anhydride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)